1,4-Diisopropoxybenzene

Descripción general

Descripción

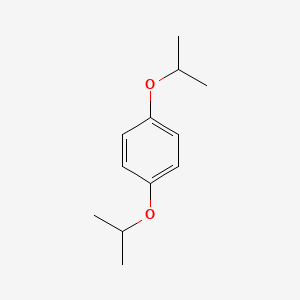

1,4-Diisopropoxybenzene (CAS: 7495-78-5) is a diaryl ether with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. It consists of a benzene ring substituted with two isopropoxy (-OCH(CH₃)₂) groups at the para positions (1,4-positions). This compound is primarily utilized in organic synthesis as a reagent or intermediate, particularly in Friedel-Crafts acylations and other electrophilic aromatic substitution reactions . Its steric and electronic properties are influenced by the bulky isopropoxy groups, which impact both reactivity and physical characteristics.

Métodos De Preparación

Alkylation-Based Synthesis of Diisopropylbenzene Isomers

Overview

A key industrial route to 1,4-disubstituted benzene derivatives, including 1,4-diisopropylbenzene, involves the alkylation of benzene or substituted benzenes with isopropyl-containing reagents. A notable process synthesizes para-diisopropylbenzene (1,4-diisopropylbenzene) by alkylating cumene (isopropylbenzene) with propylene, avoiding the use of benzene due to environmental and safety concerns.

Process Description

- Feedstock: Cumene and propylene.

- Catalyst: Alkylation catalyst (typically acidic solid catalysts such as zeolites or Lewis acids).

- Reaction: Cumene and propylene react in an alkylation zone to produce a mixture of para- and meta-diisopropylbenzene isomers.

- Isomer Distribution: Approximately 75% para- and 25% meta-isomers.

- Separation: Fractional distillation separates para-diisopropylbenzene from meta-isomers.

- Isomerization: The meta-isomer is isomerized back to a mixture enriched in the para-isomer using a transalkylation catalyst.

- Recycle: The isomerized mixture is recycled to the distillation step to maximize para-isomer yield.

Reaction Conditions and Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Weight Hour Space Velocity (WHSV) | 2 to 10 hr⁻¹ (preferably 4 to 8 hr⁻¹) | Optimal range 6.0 to 6.5 hr⁻¹ |

| Temperature | Not explicitly stated | Typically moderate temperatures for alkylation |

| Product Distribution | ~75% para-, 25% meta-isomer | Initial alkylation product distribution |

| Catalyst Type | Alkylation and transalkylation catalysts | Solid acid catalysts, e.g., zeolites |

Advantages

- Eliminates benzene use, reducing environmental and health risks.

- High selectivity for para-isomer through isomerization and recycling.

- Commercially viable for large-scale production.

Etherification Routes to 1,4-Diisopropoxybenzene

While the above process focuses on diisopropylbenzene isomers, the preparation of this compound (the di-ether derivative) typically involves etherification of hydroxy-substituted benzenes or direct nucleophilic substitution on halogenated benzenes.

General Etherification Method

- Starting Material: Hydroquinone (1,4-dihydroxybenzene) or 1,4-dihalobenzene.

- Reagents: Isopropyl alcohol or isopropyl halides.

- Catalysts: Acidic catalysts (e.g., sulfuric acid, Lewis acids) or base catalysts for Williamson ether synthesis.

- Reaction: Nucleophilic substitution or acid-catalyzed etherification to replace hydroxyl or halogen groups with isopropoxy groups.

Typical Reaction Conditions

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 200–235 °C | Elevated temperature for etherification |

| Pressure | Up to 37,000 Torr (~50 atm) | High pressure to maintain reactants in liquid phase |

| Yield | Variable (up to ~98%) | Dependent on catalyst and conditions |

Notes on Synthesis Routes

- Multiple synthetic routes exist, including 12 documented methods involving different starting materials and conditions.

- The reaction selectivity and yield depend heavily on catalyst choice and reaction parameters.

- Purification typically involves fractional distillation or recrystallization.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Cumene + Propylene | Cumene, Propylene | Alkylation, fractional distillation, isomerization | High para-selectivity, no benzene use | Requires catalyst recycling and distillation |

| Etherification of Hydroquinone or Dihalobenzene | Hydroquinone or 1,4-dihalobenzene, isopropyl alcohol/halides | Acid/base catalyzed etherification | Direct formation of diisopropoxybenzene | High temperature and pressure, catalyst sensitive |

| Isomerization and Recycling | Meta-isomers from alkylation | Transalkylation catalyst isomerization | Maximizes para-isomer yield | Additional process complexity |

Research Findings and Industrial Relevance

- The alkylation process using cumene and propylene is patented and industrially implemented due to its environmental benefits and efficiency in producing para-diisopropylbenzene, a key intermediate for various chemical syntheses.

- Etherification methods, while less commonly detailed in patents, are well-documented in chemical literature and databases, offering high yields under optimized conditions.

- Thermochemical data from NIST confirm the stability and properties of 1,4-diisopropylbenzene, supporting its suitability for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Diisopropoxybenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to hydroquinone derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

The compound 1,4-Diisopropylbenzene (DIPB), also known as p-diisopropylbenzene, is an aromatic hydrocarbon with two isopropyl groups attached to a benzene ring and a molecular formula of C12H18. It is primarily used as a chemical intermediate .

Scientific Research Applications

1,4-Diisopropylbenzene is used in scientific research for a variety of applications:

- Synthesis of Stabilizers and Polymers 1,4-Diisopropylbenzene serves as an intermediate in the synthesis of stabilizers and polymers. It is a key component in the production of thermoplastic elastomers (TPEs) and polyurethanes . TPEs are used in the automotive industry for interior components, weather sealing, gaskets, and vibration dampening due to their flexibility, durability, and resistance to chemicals and UV radiation .

- Synthetic Lubricants It is used in the production of synthetic lubricants.

- Hydroperoxides It is a precursor for hydroperoxides, which are used as radical initiators.

- Nuclear Fuel Reprocessing 1,4-Diisopropylbenzene is employed in the Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes (TALSPEAK) process for separating trivalent lanthanides from trivalent actinide cations .

Growing Market Demand

The 1,4-diisopropylbenzene market was valued at USD 695.50 million in 2021 and is expected to reach USD 1195.00 million by 2029, registering a CAGR of 7.00 % during the forecast period of 2022 to 2029 . The rising demand for end-use products in sectors such as personal care, automotive, construction, and consumer goods is driving the need for 1,4-diisopropylbenzene . Emerging economies are creating a conducive business environment to attract investments and foster industrial growth, further increasing demand for raw materials like 1,4-diisopropylbenzene .

1,4-Diisopropylbenzene is a chemical compound used for stabilizers, hydroperoxides, polymers, synthetic lubricants, and many other products . Due to this, there is an increase in the demand of 1,4-diisopropylbenzene from the chemical sector which is expected to boost sales of 1,4-diisopropylbenzene during the forecast period . Rising demand for polymers and synthetic lubricants products is promoting the growth of the market because 1,4-diisopropylbenzene is used as a solvent in synthetic lubricants, polymers and paints which are used in the construction and automobile industry .

DIPB has moderate antibacterial activity against certain bacterial strains.

Toxicological Studies

In a 28-day oral toxicity study conducted on rats, mydriasis (pupil dilation) and histopathological changes in the liver were observed at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 30 mg/kg body weight per day based on liver changes observed at higher doses.

Table 1: Summary of Toxicological Findings

| Study Type | Observations | NOAEL (mg/kg b.w./day) |

|---|---|---|

| Oral 28-day study | Mydriasis, liver hypertrophy | 30 |

| Mutagenicity tests | No mutagenic effects in bacterial strains | N/A |

| Chromosomal aberration tests | No structural chromosomal aberrations | N/A |

Biodegradability

A study examining the biodegradability of poly-(this compound) found that it could be effectively broken down in specific environmental conditions. The carbon dioxide evolution test indicated that microbial communities could utilize DIPB derivatives as carbon sources.

Health Risks from Biomass Smoke

Research has shown that emissions from burning biomass can contain volatile organic compounds (VOCs), including DIPB. These emissions pose health risks and highlight the need for monitoring and regulation.

Environmental Impact

Mecanismo De Acción

The mechanism of action of 1,4-Diisopropoxybenzene involves its ability to undergo various chemical transformations. The isopropoxy groups can participate in nucleophilic and electrophilic reactions, making the compound versatile in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomer: 1,3-Diisopropoxybenzene

Molecular Formula : C₁₂H₁₈O₂ (identical to 1,4-isomer)

Key Differences :

- Substituent Position : The meta (1,3) substitution pattern alters electronic effects, making the aromatic ring more activated at specific positions for electrophilic attack.

- Synthesis: Synthesized from 1,3-dihydroxybenzene (resorcinol) using K₂CO₃, DMF, and isopropyl bromide at 55°C for 12.5 hours .

- Reactivity : Undergoes Friedel-Crafts acylation at the C5 position when reacted with 2,4-diisopropoxyphenylacetyl chloride, as evidenced by its distinct ¹H-NMR signals (δ 6.44–7.14 ppm for aromatic protons) .

- NMR Data :

Applications : Less symmetric than the para isomer, leading to different regioselectivity in reactions.

Alkoxy-Substituted Analog: 1,4-Dimethoxybenzene

Molecular Formula : C₈H₁₀O₂

Key Differences :

- Substituent Size : Smaller methoxy (-OCH₃) groups reduce steric hindrance compared to isopropoxy groups.

- Physical Properties : Higher symmetry likely results in a higher melting point (exact data unavailable; inferred from structural analogs).

- Electronic Effects: Methoxy groups are stronger electron donors, enhancing ring activation for electrophilic substitution.

Applications : Widely used as a precursor in pharmaceuticals and agrochemicals due to its simpler structure.

Halogen-Substituted Derivative: 2-Chloro-1,4-dipropoxybenzene

Molecular Formula : C₁₂H₁₇ClO₂

Key Differences :

- Substituent Effects : The chlorine atom introduces an electron-withdrawing effect, deactivating the ring and directing electrophiles to specific positions.

- Physical Properties: Higher molecular weight (228.72 g/mol) and altered solubility compared to non-halogenated analogs .

Applications: Potential use in synthesizing halogenated fine chemicals or pharmaceuticals.

Alkene-Substituted Analog: 1,4-Diisopropenylbenzene

Molecular Formula : C₁₂H₁₄

Key Differences :

- Functional Groups : Isopropenyl (-C(CH₂)=CH₂) groups replace ether linkages, introducing unsaturation.

- Physical Properties: Lower melting point (65°C) and solubility in acetone due to nonpolar character .

- Applications: Used in polymer research as a crosslinking agent or monomer .

Comparative Data Table

Actividad Biológica

1,4-Diisopropoxybenzene (DIPB) is an organic compound that has garnered attention due to its diverse applications in chemical synthesis and potential biological activities. This article delves into the biological activity of DIPB, exploring its effects on various biological systems, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is characterized by two isopropoxy groups attached to a benzene ring. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antibacterial, antifungal, and cytotoxic properties. The following sections summarize these findings.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 500 to 1000 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Antifungal Activity

In addition to its antibacterial effects, DIPB has shown antifungal activity:

- Fungal Strains Tested : It has been effective against Candida albicans and Aspergillus niger, with MIC values reported at approximately 200 μg/mL .

- Effectiveness : In vivo studies demonstrated a reduction in fungal load in infected models when treated with DIPB .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines:

- Cell Lines : Studies have utilized human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

- Results : IC50 values (the concentration required to inhibit cell growth by 50%) were found to be around 150 μM for MCF-7 cells and 120 μM for HepG2 cells .

- Mechanism : The cytotoxic effects are attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of DIPB against multi-drug resistant strains of E. coli. The study found that DIPB significantly inhibited bacterial growth in vitro and reduced infection severity in animal models. The protective effect was attributed to its ability to enhance membrane integrity and disrupt biofilm formation .

Case Study 2: Antifungal Treatment

In a clinical setting, DIPB was tested as a treatment for patients with recurrent fungal infections. Results indicated that patients receiving DIPB showed a marked decrease in fungal colonization compared to those receiving standard antifungal therapy. This suggests potential as an adjunct treatment in antifungal regimens .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organisms | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 500-1000 μg/mL | Disruption of cell membrane |

| Escherichia coli | 500-1000 μg/mL | Increased permeability | |

| Antifungal | Candida albicans | ~200 μg/mL | Inhibition of fungal growth |

| Aspergillus niger | ~200 μg/mL | Membrane disruption | |

| Cytotoxic | MCF-7 | ~150 μM | Apoptosis induction |

| HepG2 | ~120 μM | Caspase pathway activation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Diisopropoxybenzene, and how are reaction conditions optimized for yield?

- Methodological Answer : Synthesis typically involves aromatic electrophilic substitution using alkylation agents (e.g., isopropyl bromide) under Lewis acid catalysis (e.g., SnCl₄ or AlCl₃). Reaction optimization includes varying temperature (e.g., −78°C for controlled kinetics), catalyst concentration, and stoichiometry. Statistical tools like Design of Experiments (DOE) can identify critical parameters, such as solvent polarity and reaction time, to maximize yield. Kinetic analysis using R-squared and F-statistics validates model reliability .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural features (e.g., isopropoxy group vibrations at ~1100 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with a C18 column, acetonitrile-water mobile phase (70:30 v/v), and UV detection at 237 nm ensures purity assessment. Calibration curves and retention time reproducibility (<5% RSD) are critical for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics or thermodynamic data for this compound derivatives?

- Methodological Answer : Contradictions arise from variables like moisture sensitivity of catalysts or solvent impurities. Reproducibility studies under controlled conditions (e.g., inert atmosphere) are essential. Statistical meta-analysis of literature data using Fisher’s exact test or ANOVA identifies outliers. For thermodynamic discrepancies, calorimetry (DSC) or computational Gibbs free energy calculations (DFT) reconcile experimental vs. theoretical values .

Q. What computational approaches predict the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) models electron density distribution to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation). Molecular dynamics simulations assess solvent effects (e.g., polarity on reaction rates). Databases like PubChem and Reaxys provide thermodynamic parameters (ΔHf, logP) for stability predictions under varying pH and temperature .

Q. How can experimental designs assess the toxicological profile of this compound using in vitro models?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or LDH release) using human hepatocyte cell lines (e.g., HepG2) evaluate acute toxicity. Genotoxicity is assessed via Ames tests (bacterial reverse mutation) with metabolic activation (S9 fraction). Computational toxicology tools (e.g., OECD QSAR Toolbox) predict endocrine disruption potential based on structural analogs .

Q. What strategies optimize polyalkylation selectivity in this compound synthesis to avoid undesired byproducts?

- Methodological Answer : Steric hindrance from isopropoxy groups directs electrophiles to para positions. Kinetic control via low-temperature reactions (−78°C) minimizes over-alkylation. Monitoring reaction progress with thin-layer chromatography (TLC) and quenching intermediates at partial conversion enhances selectivity. Solvent polarity adjustments (e.g., dichloromethane vs. toluene) further modulate reactivity .

Q. Data Analysis and Validation

Q. How should researchers statistically validate kinetic parameters for this compound reactions?

- Methodological Answer : Non-linear regression analysis (e.g., Levenberg-Marquardt algorithm) fits time-concentration data to rate laws. Confidence intervals for rate constants (k) are derived from standard errors and t-statistics (|t| > 2 for significance). Residual plots and R-squared values (>0.98) ensure model adequacy. Reversible reaction models require fitting to integrated rate equations with equilibrium constants .

Q. Experimental Design Considerations

Q. What factors are critical in designing robust HPLC methods for quantifying this compound degradation products?

- Methodological Answer : Column chemistry (e.g., C18 for hydrophobicity), mobile phase pH (5.0–7.0 to stabilize ionization), and gradient elution profiles resolve degradation products. Detection wavelength selection (237–254 nm) maximizes sensitivity. Method validation includes linearity (R² > 0.995), precision (RSD < 2%), and limit of detection (LOD < 0.1 μg/mL) .

Propiedades

IUPAC Name |

1,4-di(propan-2-yloxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXINKONAVYDDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064726 | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7495-78-5 | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIISOPROPOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5KZZ57YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.